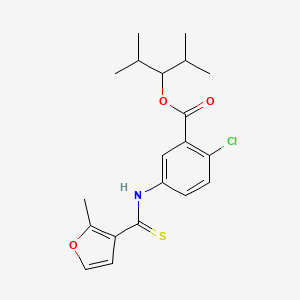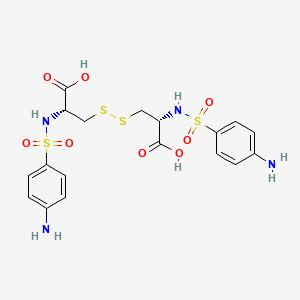
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- typically involves multi-step organic reactions The process begins with the formation of the indole core, which can be synthesized through the Fischer indole synthesis or other methods like the Bartoli indole synthesis
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
相似化合物的比较
1H-Indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-Methyl-1H-indole-2-carboxamide: Lacks the complex side chain present in the target compound.
2-Pyridinyl-1H-indole-2-carboxamide: Contains a pyridinyl group but differs in the position and nature of other substituents.
Uniqueness: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its complex side chain and the presence of both indole and pyridine rings contribute to its versatility and potential for diverse applications.
This detailed overview provides a comprehensive understanding of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
136817-10-2 |
|---|---|
分子式 |
C22H29N5O |
分子量 |
379.5 g/mol |
IUPAC 名称 |
N-methyl-N-[3-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H29N5O/c1-16(2)24-19-11-7-12-23-21(19)26(3)13-8-14-27(4)22(28)20-15-17-9-5-6-10-18(17)25-20/h5-7,9-12,15-16,24-25H,8,13-14H2,1-4H3 |
InChI 键 |
BTFCOEAJLWYEQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(N=CC=C1)N(C)CCCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)


![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)



